Methyl 3-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate
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Overview
Description
METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE is a complex organic compound that features a benzoate ester linked to a sulfonamide-substituted dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with a sulfonamide derivative, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl ketones, while reduction can produce sulfonyl alcohols .
Scientific Research Applications
METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism by which METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the dihydropyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile
- 1-(3-Acetylphenyl)-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
Uniqueness
METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and dihydropyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Biological Activity
Methyl 3-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a benzoate moiety and a pyrimidine derivative. Its molecular formula is C13H14N2O5S, with a molecular weight of approximately 306.33 g/mol.
Biological Activity Overview
Research has indicated several biological activities associated with this compound, including:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity within the range of 31.25 to 62.5 µg/mL .
- Antifungal Properties : In addition to its antibacterial effects, the compound has demonstrated antifungal activity against common fungal pathogens, making it a potential candidate for treating infections caused by fungi.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or metabolic pathways in microbial cells. For instance, its sulfonamide group may interfere with folic acid synthesis in bacteria, leading to growth inhibition.
Data Tables
Biological Activity | Tested Strains | MIC (µg/mL) |
---|---|---|
Antibacterial | Staphylococcus aureus | 31.25 |
Escherichia coli | 62.5 | |
Antifungal | Candida albicans | 40 |
Aspergillus niger | 50 |
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted by Narayana et al. evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that the compound showed comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent .
- In Vivo Studies : Further research assessed the compound's effectiveness in animal models of infection. Results demonstrated a significant reduction in bacterial load in treated groups compared to controls, supporting its potential for clinical application.
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the sulfonamide group and the benzoate moiety could enhance antimicrobial potency. This finding may guide future synthetic efforts to optimize the compound's efficacy .
Properties
Molecular Formula |
C13H13N3O6S |
---|---|
Molecular Weight |
339.33 g/mol |
IUPAC Name |
methyl 3-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H13N3O6S/c1-7-10(11(17)15-13(19)14-7)23(20,21)16-9-5-3-4-8(6-9)12(18)22-2/h3-6,16H,1-2H3,(H2,14,15,17,19) |
InChI Key |
JKQNJOPWJWNHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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